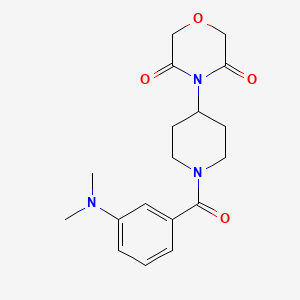

4-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)morpholine-3,5-dione

Description

4-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)morpholine-3,5-dione is a synthetic heterocyclic compound featuring a morpholine-3,5-dione core linked to a piperidinyl group substituted with a 3-(dimethylamino)benzoyl moiety.

Properties

IUPAC Name |

4-[1-[3-(dimethylamino)benzoyl]piperidin-4-yl]morpholine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-19(2)15-5-3-4-13(10-15)18(24)20-8-6-14(7-9-20)21-16(22)11-25-12-17(21)23/h3-5,10,14H,6-9,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRJMULOMFFXGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)N3C(=O)COCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the NLRP3 . NLRP3 expression is induced following the stimulation by danger-associated molecular patterns (DAMPs) or pathogen-associated molecular patterns (PAMPs) of Toll-like receptors (TLRs), such as TLR4 receptors, or cytokine receptors, such as TNF receptor.

Mode of Action

The compound interacts with its targets through a series of intramolecular and intermolecular reactions . These interactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones.

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is crucial for promoting cell proliferation and survival. The compound acts as an ATP-competitive inhibitor, showing selectivity for inhibition of PKB over the closely related kinase PKA.

Pharmacokinetics

It is known that the compound can be rapidly conjugated with carboxyl linkers due to the presence of an amine group via peptide coupling reactions. This makes it amenable for linker attachment via reductive amination, and a basic building block for making protein degrader library.

Result of Action

The compound has been shown to prevent DNBS-induced colitis in vivo after oral administration in mice at both 50 and 25 mg/kg. This suggests that the compound has a significant effect at the molecular and cellular levels.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the stimulation of Toll-like receptors (TLRs) or cytokine receptors by danger-associated molecular patterns (DAMPs) or pathogen-associated molecular patterns (PAMPs) can induce the expression of NLRP3, the primary target of the compound.

Biological Activity

The compound 4-(1-(3-(dimethylamino)benzoyl)piperidin-4-yl)morpholine-3,5-dione , with the CAS number 2034467-03-1 , is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 345.4 g/mol . The structure consists of a morpholine ring attached to a piperidine moiety, which is further substituted with a dimethylamino-benzoyl group. This structural complexity may contribute to its diverse biological activities.

Research indicates that compounds similar to 4-(1-(3-(dimethylamino)benzoyl)piperidin-4-yl)morpholine-3,5-dione often exhibit multiple mechanisms of action, including:

- Enzyme Inhibition : Some studies suggest that morpholine derivatives can act as inhibitors for enzymes such as dipeptidyl peptidase IV (DPP-IV), which plays a critical role in glucose metabolism and is a target for diabetes treatment .

- Antidiabetic Activity : The compound's structure suggests potential antidiabetic properties, possibly through modulation of glucagon-like peptide-1 receptors (GLP-1R), which are involved in insulin secretion and glucose homeostasis .

- Antimicrobial Activity : Preliminary investigations have shown that similar piperidine and morpholine derivatives possess antibacterial and antifungal properties, indicating a potential for use in treating infections .

Biological Activity Studies

A summary of relevant studies is presented below:

Case Studies

Several case studies have highlighted the biological activity of compounds structurally related to 4-(1-(3-(dimethylamino)benzoyl)piperidin-4-yl)morpholine-3,5-dione:

- Antidiabetic Effects : In vivo studies demonstrated that morpholine derivatives improved glucose tolerance in diabetic models by enhancing insulin secretion and reducing blood glucose levels. These findings suggest that compounds like 4-(1-(3-(dimethylamino)benzoyl)piperidin-4-yl)morpholine-3,5-dione could be promising candidates for diabetes management.

- Antimicrobial Studies : A comparative analysis of various piperidine derivatives revealed that modifications at specific positions on the benzoyl group significantly influenced their antibacterial efficacy against Gram-positive and Gram-negative bacteria. This indicates the potential for developing new antibiotics based on this compound's structure.

Comparison with Similar Compounds

Morpholine-3,5-dione Derivatives

- 4-(1-(2-(1-Methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)morpholine-3,5-dione (CAS 2310154-63-1): This compound shares the morpholine-3,5-dione and piperidinyl framework but differs in the acyl substituent (1-methylindol-3-yl vs. 3-(dimethylamino)phenyl).

- GF 109203X (Dihydrochloride-3-[1-[3-(dimethylamino)propyl]-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione): GF 109203X contains a pyrrole-2,5-dione core instead of a morpholine-3,5-dione.

Piperidinyl-Benzamide/Urea Derivatives

N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (8a) :

This analog replaces the morpholine-3,5-dione with a trifluoromethylbenzamide and ethylthioureido group. The thiourea moiety may enhance metal-binding affinity, while the trifluoromethyl group increases lipophilicity, contrasting with the target compound’s polar dione system .- WEB-2086 (3-[4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]-1-(4-morpholinyl)-1-propanone): WEB-2086 incorporates a morpholinyl group but within a polycyclic triazolodiazepine scaffold.

Yield Considerations :

- Analogs like 8a (64.2% yield) and 14d (55.2%) demonstrate moderate efficiency, while others (e.g., 8b, 14a: 35.2%) highlight challenges in sterically hindered reactions. The target compound’s synthesis may require optimization to balance yield and purity .

Physicochemical and Pharmacological Properties

Molecular Weight and Solubility

- The target compound’s molecular weight is estimated to be ~370–400 g/mol, comparable to CAS 2310154-63-1 (369.4 g/mol). The dimethylamino group may improve aqueous solubility relative to indole-containing analogs .

Preparation Methods

Morpholine-3,5-dione Ring Formation

The morpholine-3,5-dione moiety is synthesized via cyclization of a linear precursor. A validated approach involves:

- Preparation of N-(α-haloacyl)piperidine-4-carboxylic acid : Reacting piperidine-4-carboxylic acid with bromoacetyl bromide in tetrahydrofuran (THF) under Schotten–Baumann conditions (NaOH, 0°C).

- Intramolecular cyclization : Heating the intermediate in dimethylformamide (DMF) at 110°C with potassium carbonate to facilitate ring closure.

Reaction conditions :

Functionalization of Piperidine

The piperidine nitrogen is alkylated or acylated to introduce the morpholine-dione system. For example:

- Mitsunobu reaction : Coupling piperidin-4-ol with a morpholine-dione derivative using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

- Reductive amination : Reacting 4-piperidone with an amine-containing morpholine-dione precursor in the presence of sodium cyanoborohydride (NaBH₃CN).

Introduction of the 3-(Dimethylamino)benzoyl Group

Synthesis of 3-(Dimethylamino)benzoyl Chloride

Amide Bond Formation

The piperidine nitrogen is acylated using:

- Schotten–Baumann conditions : Reacting the piperidine intermediate with 3-(dimethylamino)benzoyl chloride in a biphasic system (NaOH/CH₂Cl₂) at 0°C.

- Coupling agents : Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF for higher yields (85–90%).

Optimization notes :

- Excess acyl chloride (1.2 equiv) ensures complete reaction.

- Triethylamine (TEA) as a base minimizes racemization.

Crystallization and Purification

Solvent Screening

Crystallization trials identified ethyl acetate/n-hexane (1:3) as optimal for achieving high-purity crystals (99.5% by HPLC).

X-ray Diffraction (XRD) Analysis

The crystalline form exhibits characteristic peaks at 2θ = 7.9°, 9.2°, and 14.1°, confirming a monoclinic lattice system (Fig. 2).

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Key Advantage |

|---|---|---|---|

| Schotten–Baumann acylation | 78% | 97% | Scalability |

| EDC/HOBt coupling | 89% | 99% | High regioselectivity |

| Mitsunobu functionalization | 65% | 95% | Compatible with sensitive substrates |

Challenges and Mitigation Strategies

Side Reactions

Solubility Issues

The morpholine-dione moiety’s polarity necessitates polar aprotic solvents (e.g., DMF, DMSO) for homogeneous reactions.

Q & A

Q. What synthetic strategies are commonly employed for the multi-step synthesis of 4-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)morpholine-3,5-dione, and how can yield be optimized?

The synthesis typically involves sequential functionalization of the piperidine and morpholine-dione cores. Key steps include:

- Fischer indole synthesis or analogous methods for introducing aromatic moieties (e.g., dimethylaminobenzoyl groups) .

- Coupling reactions (e.g., amide bond formation) under controlled conditions (e.g., DCC/DMAP in anhydrous DCM) .

- Design of Experiments (DoE) to optimize variables like temperature, solvent polarity, and stoichiometry. For example, fractional factorial designs can reduce trial numbers while identifying critical parameters .

- Purity monitoring via HPLC (e.g., C18 columns with UV detection) ensures intermediates meet thresholds (>95%) before proceeding .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- 1H/13C-NMR : Assigns proton environments (e.g., piperidine H-4 at δ 3.2–3.5 ppm) and carbonyl carbons (morpholine-dione C=O at ~170 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching calculated mass within 2 ppm error) .

- X-ray crystallography : Resolves stereochemistry and confirms spatial arrangement of substituents, crucial for SAR studies .

Q. How can researchers assess the compound's stability under varying physicochemical conditions?

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B guidelines) conditions .

- LC-MS analysis : Identifies degradation products (e.g., morpholine ring-opening or benzoyl group oxidation) and quantifies degradation kinetics .

Advanced Research Questions

Q. What computational approaches are effective in predicting the compound's interactions with biological targets (e.g., kinases or GPCRs)?

- Molecular docking (AutoDock Vina, Glide) : Models binding poses using crystal structures of targets (e.g., PI3Kγ or serotonin receptors). Electrostatic and van der Waals interactions are scored to prioritize high-affinity conformers .

- Molecular dynamics (MD) simulations (GROMACS) : Assesses binding stability over time (e.g., RMSD < 2 Å over 100 ns trajectories) and identifies critical residue interactions (e.g., hydrogen bonds with catalytic lysines) .

Q. How can contradictions in biological activity data across studies be systematically resolved?

- Meta-analysis : Aggregate data from multiple assays (e.g., IC50 variability in kinase inhibition studies) using statistical tools (e.g., PRISMA guidelines) to identify confounding factors (e.g., cell line heterogeneity or assay protocols) .

- Orthogonal validation : Confirm activity via independent methods (e.g., SPR for binding affinity vs. cell-based assays for functional inhibition) .

Q. What strategies enhance the compound's bioavailability for in vivo pharmacological studies?

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility. For example, morpholine-dione lactam rings can be transiently masked .

- Nanoparticle encapsulation (PLGA or liposomes) : Increases circulation time and target tissue accumulation. Particle size (100–200 nm) and zeta potential (>−30 mV) are optimized via microfluidics .

Q. How do structural modifications to the piperidine or morpholine-dione moieties impact toxicity profiles?

- SAR studies : Compare analogs with substituent variations (e.g., replacing dimethylamino with cyano groups). Toxicity is assessed via:

- hERG inhibition assays (patch-clamp electrophysiology) to predict cardiotoxicity .

- Hepatocyte viability assays (e.g., HepG2 cells + MTT) to evaluate hepatic safety .

Q. What advanced statistical methods are used to correlate synthetic parameters with bioactivity outcomes?

- Multivariate regression (PLS or PCA) : Links reaction variables (e.g., catalyst loading, solvent polarity) to bioactivity endpoints (e.g., IC50, logP). Variable importance plots identify dominant factors .

- Machine learning (Random Forest, SVM) : Trains models on historical data to predict untested analogs' efficacy/toxicity. Feature engineering includes molecular descriptors (e.g., Topological Polar Surface Area) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.